N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitro-1H-pyrazol-1-yl)acetamide
Description
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is a complex organic compound that features a benzimidazole and pyrazole moiety Benzimidazole is a heterocyclic aromatic organic compound, while pyrazole is a five-membered ring structure with two adjacent nitrogen atoms
Properties
Molecular Formula |
C14H14N6O3 |
|---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C14H14N6O3/c21-14(9-19-8-6-13(18-19)20(22)23)15-7-5-12-16-10-3-1-2-4-11(10)17-12/h1-4,6,8H,5,7,9H2,(H,15,21)(H,16,17) |
InChI Key |
WBAMNIRAXCRGQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE typically involves the following steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: Reagents like HOBT, EDCl, and DMF.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution on Benzimidazole Ring: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with DNA and proteins, leading to the inhibition of various biological processes. The pyrazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole, thiabendazole, and nocodazole.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant.
Uniqueness
N-[2-(1H-13-BENZODIAZOL-2-YL)ETHYL]-2-(3-NITRO-1H-PYRAZOL-1-YL)ACETAMIDE is unique due to its combination of benzimidazole and pyrazole moieties, which confer a wide range of chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
